N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide
CAS No.: 476292-53-2
Cat. No.: VC7034637
Molecular Formula: C14H15BrN2OS
Molecular Weight: 339.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476292-53-2 |
|---|---|
| Molecular Formula | C14H15BrN2OS |
| Molecular Weight | 339.25 |
| IUPAC Name | N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C14H15BrN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
| Standard InChI Key | CVQLOVVOQDJIOJ-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
The compound features a thiazole ring substituted at the 5-position with a 4-bromobenzyl group and at the 2-position with an isobutyramide moiety. Its molecular formula is C₁₅H₁₆BrN₃OS, with a molecular weight of 366.27 g/mol. Key structural elements include:
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Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for stabilizing electronic interactions in bioactive molecules.
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4-Bromobenzyl group: Introduces aromaticity and potential halogen-based interactions with biological targets.
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Isobutyramide side chain: Enhances solubility and provides hydrogen-bonding capabilities.
Comparative analysis with structurally related compounds reveals distinct differences in reactivity. For example, N-(5-Isopropyl-thiazol-2-yl)-isobutyramide (PubChem CID: 44396116) shares the thiazole-isobutyramide framework but lacks the brominated aromatic system, resulting in a lower molecular weight (212.31 g/mol) .
Synthesis and Optimization
A patent (CN111943908A) outlines a generalized method for synthesizing thiazolyl resorcinol derivatives, which can be adapted for N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide :
Step 1: Formation of the Thiazole Ring
Reacting 4-bromobenzyl bromide with thiourea under basic conditions generates a thioamide intermediate. This step leverages nucleophilic substitution to form the thiazole skeleton.
Step 2: Amidation
The thiazole intermediate undergoes amidation with isobutyryl chloride in the presence of triethylamine. This step achieves a reported yield of 29.1% in analogous syntheses .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Step 1), 25°C (Step 2) |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
Biological Activity and Mechanism
While direct studies on this compound are absent, its structural analogs exhibit tyrosinase inhibitory activity. For instance, N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide demonstrates reversible inhibition of melanin synthesis via competitive binding to tyrosinase’s active site. By analogy, the bromobenzyl group in N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide may enhance hydrophobic interactions with enzyme pockets, potentially increasing potency.
Hypothesized Targets
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Tyrosinase: Critical for melanogenesis; inhibition could address hyperpigmentation disorders.
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Kinases: The thiazole ring may interfere with ATP-binding sites in kinase signaling pathways.
Industrial and Research Applications
The compound’s brominated aromatic system suggests utility in:
Pharmaceutical Development
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Anticancer agents: Bromine atoms enhance DNA alkylation potential in chemotherapeutic analogs.
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Antimicrobials: Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria.
Material Science
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Ligands in catalysis: The bromine atom could serve as a leaving group in cross-coupling reactions.
Challenges and Future Directions
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Synthetic Yield Optimization: Current methods yield ≤30%, necessitating greener catalysts or flow chemistry approaches.
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Toxicity Profiling: No in vivo data exist; preliminary assays should assess hepatotoxicity and mutagenicity.
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Target Identification: High-throughput screening is required to map interaction networks.
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